molecular formula C15H16N2O3S2 B2641225 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide CAS No. 942006-06-6

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2641225
CAS No.: 942006-06-6
M. Wt: 336.42
InChI Key: DSEATZQWFHDPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their wide range of biological activities . The synthesis usually involves the reaction of anilines with malonic acid equivalents .


Molecular Structure Analysis

Quinoline is a nitrogen containing heterocycle, also known as 1-azanaphthalene, with a benzene ring fused to its pyridine portion . Thiophene, on the other hand, is a sulfur-containing heterocycle .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic system .


Physical and Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid that becomes yellow and later brown when exposed to light . Thiophene is also a colorless liquid, but it has a pleasant odor similar to benzene .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride has led to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, which upon further treatment and oxidation produces derivatives that are pivotal for electrophilic substitution reactions. These reactions facilitate the formation of compounds with potential biological and chemical applications, including acetyl and acetoacetyl derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Applications and Antimicrobial Activity

  • Hybrid quinoline-sulfonamide complexes have shown promising antimicrobial activity. The synthesis of these complexes involves acylation of aminoquinoline followed by complexation with metal acetates or chlorides, displaying excellent antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Candida albicans (Diaconu, Mangalagiu, Amăriucăi-Mantu, Antoci, Giuroiu, & Mangalagiu, 2020).

Anticancer Potential

  • Novel thiophene derivatives with sulfonamide, quinoline, and other moieties have been evaluated for their in vitro anticancer activity. Some compounds showed higher cytotoxic activities than doxorubicin, indicating their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Antiprotozoal Evaluation

  • Zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands have been synthesized and showed notable antiprotozoal activity against Leishmania and Trypanosoma cruzi. These findings underscore the potential of metal-based sulfonamides in treating protozoal infections (Silva, Sousa, Maciel, Nunes, Eger, Steindel, & Rebelo, 2010).

Molecular Docking and Computational Studies

  • A theoretical investigation of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research demonstrates the versatility of sulfonamide derivatives in addressing contemporary health challenges by exploring their reactivity and binding affinities (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure and the target organism or cell. They have been found to exhibit a wide range of biological activities .

Safety and Hazards

Like many other heterocyclic aromatic compounds, quinoline and thiophene should be handled with care. They are flammable and can form explosive mixtures with air .

Future Directions

Given the wide range of biological activities exhibited by quinoline and thiophene derivatives, there is considerable interest in developing new synthetic methods and exploring their potential applications .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11(18)17-8-2-4-12-10-13(6-7-14(12)17)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEATZQWFHDPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.